ro 64-5229
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(Z)-2-cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O/c18-14-8-5-9-15(19)17(14)16(10-22-12-20-11-21-22)23-13-6-3-1-2-4-7-13/h5,8-13H,1-4,6-7H2/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCVFKBRXOEQRF-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OC(=CN2C=NC=N2)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)O/C(=C\N2C=NC=N2)/C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Characterization of Ro 64 5229
Receptor Binding and Selectivity
Ro 64-5229 exhibits selectivity for metabotropic glutamate (B1630785) receptor 2 (mGlu2). tocris.comfishersci.sefishersci.com It is described as a selective mGlu2 antagonist. tocris.comfishersci.sefishersci.com
Metabotropic Glutamate Receptor 2 (mGlu2) Antagonism
This compound functions as an antagonist at the mGlu2 receptor. tocris.comfishersci.sefishersci.com
Non-competitive Antagonistic Properties
This compound is characterized as a non-competitive mGlu2 antagonist. tocris.comfishersci.sefishersci.com Non-competitive antagonists typically bind to a site distinct from the orthosteric binding site, thereby altering the receptor's conformation and reducing the efficacy of an agonist, regardless of agonist concentration.
Inhibition of GTPγ35S Binding to mGlu2-containing Membranes
This compound has been shown to inhibit GTPγ35S binding to membranes containing mGlu2 receptors. tocris.comfishersci.sefishersci.commedkoo.commedkoo.com This inhibition is a measure of the compound's ability to interfere with the receptor's G protein coupling and subsequent signaling cascade. The reported IC50 value for this inhibition is 0.11 μM. tocris.comfishersci.sefishersci.commedkoo.commedkoo.com
Table 1: Inhibition of GTPγ35S Binding by this compound
| Assay | Target | IC50 (μM) |
| Inhibition of GTPγ35S binding to membranes | mGlu2-containing membranes | 0.11 |
Effects on Orthosteric Agonist Responses at mGlu2 Receptors
Studies have investigated the effects of this compound on responses mediated by orthosteric agonists at mGlu2 receptors. While this compound can fully block the functional orthosteric agonist response, it produces only a partial effect on the ligand-binding domain (LBD) conformation. nih.govelifesciences.org This partial effect on LBD conformation is similar to that observed with other negative allosteric modulators like MNI 137, despite different effects at the transmembrane domain (TMD) level. nih.govelifesciences.org In experiments examining mGluR2/4 heterodimers, the mGluR2-selective negative allosteric modulator (NAM) this compound did not inhibit signaling, supporting a model where NAMs have two binding sites per dimer, both of which must be occupied for inhibition. nih.govresearchgate.netnih.gov
Allosteric Modulation Profile
This compound functions as an allosteric modulator of the mGlu2 receptor. nih.govelifesciences.orgguidetomalariapharmacology.orgelifesciences.org
Classification as a Negative Allosteric Modulator (NAM)
This compound is classified as a negative allosteric modulator (NAM) of the mGlu2 receptor. nih.govelifesciences.orgnih.govresearchgate.netnih.govguidetomalariapharmacology.orgelifesciences.org NAMs bind to an allosteric site on the receptor, distinct from the orthosteric site, and decrease the receptor's activity or the efficacy of orthosteric agonists. This compound has been shown to produce robust, dose-dependent increases in inter-transmembrane domain (inter-TMD) FRET signals, with amplitudes comparable to some positive allosteric modulators (PAMs). nih.govelifesciences.orgelifesciences.org This suggests that this compound influences the conformational dynamics of the receptor's transmembrane domains. nih.govelifesciences.orgelifesciences.org
Table 2: Allosteric Modulation Properties of this compound
| Receptor | Modulatory Classification | Effect on Inter-TMD FRET |
| mGlu2 | Negative Allosteric Modulator (NAM) nih.govelifesciences.orgnih.govresearchgate.netnih.govguidetomalariapharmacology.orgelifesciences.org | Robust, dose-dependent increase nih.govelifesciences.orgelifesciences.org |
Comparison with Positive Allosteric Modulators (PAMs)
Allosteric modulators, including both NAMs like this compound and PAMs, bind to sites distinct from the orthosteric ligand-binding site, which is typically located in the extracellular Venus flytrap (VFT) domain of Class C GPCRs like mGluRs. elifesciences.orgnih.govbiorxiv.org While orthosteric ligands bind to a conserved site, allosteric sites are characterized by significant structural variability, contributing to the selectivity of allosteric regulators. mdpi.com
Studies comparing the effects of NAMs and PAMs on mGluR2 conformation and dynamics have revealed distinct mechanisms. elifesciences.orgbiorxiv.org For instance, this compound produced robust, dose-dependent increases in inter-transmembrane domain (TMD) FRET, comparable to those observed with mGluR2 PAMs. researchgate.netelifesciences.orgelifesciences.org However, unlike some PAMs, this compound showed very slow dissociation kinetics. elifesciences.orgelifesciences.org Despite their different functional classifications, both NAMs (like this compound and MNI 137) and PAMs affect glutamate-induced conformational changes in mGluR2 in a manner consistent with their functional characterization. biorxiv.org Interestingly, while having overlapping binding pockets that share key residues, PAMs and NAMs modulate glutamate-induced conformational change differently. biorxiv.org
Allosteric Binding Site Localization within the 7-Transmembrane (7TM) Domain
Based on structural and mutagenesis studies, the primary allosteric binding sites for mGluRs, including the site for this compound, are determined to be located within the 7TM domain bundles. elifesciences.orgnih.govbiorxiv.orgbiorxiv.org This is in contrast to the orthosteric binding site, which is located in the extracellular VFT domain. elifesciences.orgnih.gov The 7TM domain is linked to the VFT domain via the cysteine-rich domain (CRD), and receptor activation involves coordinated conformational coupling between these domains. elifesciences.orgnih.gov
Interactions with Metabotropic Glutamate Receptor Heterodimers
Metabotropic glutamate receptors can function as both homodimers and heterodimers, and heterodimerization can alter the pharmacological responses in ways that are not always predictable. researchgate.net this compound has been used in studies investigating the pharmacological profile of mGluR heterodimers, particularly the mGluR2/4 heterodimer. mdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.gov
Lack of Inhibition of mGlu2/mGlu4 Heterodimer Signaling
Research using isolated sympathetic neurons from the rat superior cervical ganglion (SCG), a native neuronal system with a null mGluR background, has provided insights into the function of mGluR2/4 heterodimers. nih.govresearchgate.netnih.gov In this system, mGluR2/4 dimers were not inhibited by the mGluR2-selective NAM this compound. mdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.gov This finding supports the model that NAMs require binding to both subunits within a dimer for inhibition of receptor signaling. nih.govresearchgate.netresearchgate.netnih.gov
Data illustrating the effect of this compound on glutamate responses in cells expressing mGluR2, mGluR4, or mGluR2/4 heterodimers demonstrate this lack of inhibition. In mGluR2-expressing cells, 3 μM this compound significantly reduced the inhibition by glutamate. nih.gov However, in cells expressing mGluR2/4 heterodimers, this compound had no significant effect on the glutamate response. nih.gov
| Receptor Type | Glutamate Response (% Inhibition of Calcium Current) | Glutamate + 3 μM this compound Response (% Inhibition of Calcium Current) |
| mGluR2 | 61 ± 5% (n=5) nih.gov | 38 ± 4% (n=5) nih.gov |
| mGluR4 | 22 ± 5% (n=5) nih.gov | 23 ± 5% (n=5) nih.gov |
| mGluR2/4 Heterodimer | 30 ± 4% (n=6) nih.gov | 25 ± 4% (n=6) nih.gov |
Data derived from studies in SCG neurons measuring calcium current inhibition in response to 300 μM glutamate. nih.gov
Implications for the Two-Site Model of NAM Binding in mGluR Dimers
The observation that the mGluR2-selective NAM this compound does not inhibit mGluR2/4 heterodimers supports the two-site model for NAM binding in mGluR dimers. nih.govresearchgate.netnih.govresearchgate.netnih.gov This model proposes that each subunit in a dimer has a binding site for NAMs, and both sites must be occupied for effective receptor inhibition. nih.govresearchgate.netresearchgate.netnih.gov Since this compound is selective for mGluR2, it would only be expected to bind to the mGluR2 subunit within the mGluR2/4 heterodimer, leaving the mGluR4 subunit's NAM site unoccupied, thus preventing inhibition of the heterodimer. nih.govresearchgate.netresearchgate.netnih.gov
Differential Modulation of mGlu2/mGlu4 Heterodimers Compared to Homodimers
Studies have shown that this compound is effective in modulating mGlu2/mGlu2 homodimers but not mGlu2/mGlu4 heterodimers. mdpi.com In vitro experiments with allosteric modulators of glutamate receptors demonstrated that while this compound (an mGlu2-specific NAM) and biphenylindanone A (an mGlu2-specific PAM) affected mGlu2/mGlu2 homodimers, they did not affect the affinity and efficacy of orthosteric agonists for heterodimeric mGlu2/mGlu4 receptors. mdpi.com This highlights a differential modulation pattern between mGlu2/mGlu4 heterodimers and their corresponding homodimers by mGlu2-selective allosteric modulators.
Functional Classification
This compound is functionally classified as a selective, non-competitive negative allosteric modulator (NAM) of the mGlu2 receptor. fishersci.sefishersci.commedchemexpress.com It acts as an antagonist by allosterically inhibiting receptor activity rather than competing with the orthosteric agonist at the primary binding site. fishersci.sefishersci.commedchemexpress.com While primarily considered a NAM, some studies have suggested that NAMs like this compound can also alter inter-TMD arrangement and may function as neutral antagonists or even inverse agonists under certain conditions. elifesciences.orgelifesciences.org this compound has been reported to produce a small outward current in HEK 293T cells expressing GIRK and full-length mGluR2, suggesting potential inverse agonist activity. elifesciences.org
Inverse Agonist Activity at mGlu2 Receptors
While initially characterized as an antagonist, further research has provided evidence suggesting that this compound can act as an inverse agonist at mGlu2 receptors. elifesciences.orgnih.govresearchgate.net Studies utilizing an inter-transmembrane domain (inter-TMD) FRET assay have shown that this compound produces robust, dose-dependent increases in inter-TMD FRET signals in HEK 293T cells expressing full-length mGlu2 receptors. elifesciences.orgnih.govresearchgate.net This FRET increase is indicative of a conformational change in the receptor. elifesciences.orgnih.gov
Functional assays, such as measuring G protein-regulated inwardly-rectifying potassium (GIRK) channel activity in HEK 293T cells expressing GIRK and mGlu2, have also supported the inverse agonist classification. elifesciences.orgnih.govresearchgate.net Application of this compound alone induced a small but clear outward current, which is consistent with the behavior of an inverse agonist that reduces the basal activity of the receptor. elifesciences.orgnih.govresearchgate.net
Research has also shown that this compound inhibits GTPγ³⁵S binding to membranes containing mGlu2 receptors with an IC₅₀ of 0.11 μM. tocris.comfishersci.sefishersci.com This indicates its ability to inhibit the downstream signaling cascade initiated by the receptor.
Data from inter-TMD FRET dose-response curves for this compound at mGlu2 receptors have reported an EC₅₀ of 2.1 ± 0.2 μM. researchgate.net
| Assay Type | Measured Effect | Reported Value | Reference |
| GTPγ³⁵S Binding | IC₅₀ (inhibition) | 0.11 μM | tocris.com |
| Inter-TMD FRET | EC₅₀ (FRET increase) | 2.1 ± 0.2 μM | researchgate.net |
| GIRK Current Assay | Induction of outward current | Consistent with inverse agonism | elifesciences.orgnih.govresearchgate.net |
Differentiation from Neutral Antagonists
This compound can be differentiated from neutral antagonists based on its effect on basal receptor activity and conformational state. elifesciences.orgnih.govresearchgate.net While both inverse agonists and neutral antagonists can block the effects of agonists, only inverse agonists reduce the constitutive activity of a receptor. elifesciences.orgnih.gov
Studies comparing this compound with neutral antagonists, such as MNI 137, at mGlu2 receptors have highlighted this difference. elifesciences.orgnih.govresearchgate.net MNI 137, when applied alone in the GIRK current assay, showed no effect on basal current, characterizing it as a neutral antagonist. elifesciences.orgresearchgate.net In contrast, this compound produced a detectable outward current, indicating a reduction in basal mGlu2 activity. elifesciences.orgnih.govresearchgate.net
Furthermore, inter-TMD FRET assays revealed distinct conformational effects. elifesciences.orgnih.govresearchgate.net While MNI 137 produced minimal FRET changes, suggesting it does not significantly alter the resting TMD conformation, this compound induced a substantial, dose-dependent increase in inter-TMD FRET. elifesciences.orgnih.govresearchgate.net This suggests that this compound stabilizes a different conformational state compared to a neutral antagonist. elifesciences.orgnih.govresearchgate.net Despite these differences in their effects on basal activity and TMD conformation, both this compound and MNI 137 showed similar levels of partial antagonism of the FRET response to an orthosteric agonist like DCG-IV at saturating concentrations. elifesciences.org
| Compound | Effect on Basal GIRK Current | Effect on Basal Inter-TMD FRET | Classification at mGlu2 | Reference |
| This compound | Outward current (reduction) | Increase | Inverse Agonist | elifesciences.orgnih.govresearchgate.net |
| MNI 137 | No effect | Minimal change | Neutral Antagonist | elifesciences.orgnih.govresearchgate.net |
These findings indicate that this compound's mechanism involves not only blocking agonist binding or action but also actively reducing the intrinsic activity of the mGlu2 receptor by influencing its transmembrane domain conformation. elifesciences.orgnih.govresearchgate.net
Molecular and Cellular Mechanisms of Action of Ro 64 5229
Effects on G-Protein Coupling and Downstream Signaling
Ro 64-5229, as a negative allosteric modulator (NAM), impacts the coupling of mGlu2 receptors to G proteins, particularly Gαi/o proteins, which are the primary mediators of mGlu2 receptor signaling. nih.gov This interaction modulates downstream signaling cascades, including those involving calcium currents and cyclic AMP (cAMP) formation.
Modulation of Gβγ-mediated Calcium Currents
Activation of mGlu2 receptors typically leads to the inhibition of voltage-gated calcium channels through the action of Gβγ subunits released upon Gαi/o protein activation. This compound has been shown to counteract the effects of mGlu2 receptor activation on calcium currents. Studies using cells expressing mGlu2 receptors have demonstrated that this compound can significantly reduce the inhibition of calcium currents induced by glutamate (B1630785) or mGlu2 agonists. nih.gov This suggests that this compound interferes with the ability of activated mGlu2 receptors to engage G proteins and subsequently modulate Gβγ-mediated signaling to calcium channels. nih.gov
In experiments with SCG neurons expressing mGluR2, glutamate produced a significant inhibition of calcium current. nih.gov In the presence of 3 µM this compound, this inhibition was significantly reduced. nih.gov However, this compound did not alter the glutamate response in cells expressing mGluR4 or mGluR2/4 heterodimers, indicating its selectivity for mGluR2 homodimers. nih.gov
Impact on Forskolin-induced cAMP Formation in mGlu2-expressing Cells
Activation of mGlu2 receptors, which are coupled to Gαi/o proteins, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Forskolin, an adenylyl cyclase activator, increases cAMP formation. In mGlu2-expressing cells, mGlu2 agonists inhibit this forskolin-induced cAMP formation. This compound has been shown to block this inhibitory effect, consistent with its role as an mGlu2 antagonist. nih.govmedchemexpress.comfrontiersin.org By preventing the mGlu2 receptor from effectively inhibiting adenylyl cyclase, this compound allows for higher levels of cAMP to be maintained in the presence of receptor activation. nih.govmedchemexpress.com
Studies using HEK-mGluR2 cells have demonstrated that this compound inhibits the activity of mGluR2 activators, such as the ectodomain of neuroligin 1 (Ecto-NL1), on forskolin-induced cAMP formation. medchemexpress.com At concentrations of 0.1, 0.3, and 1 µM, this compound significantly inhibited the decrease in cAMP levels induced by Ecto-NL1. medchemexpress.com
Conformational Dynamics and Receptor Activation
The antagonistic action of this compound is closely linked to its influence on the conformational dynamics of the mGlu2 receptor, a dimeric class C GPCR. elifesciences.orgnih.govelifesciences.org mGluR activation involves coordinated conformational changes across its different domains, including the ligand-binding domain (LBD), cysteine-rich domain (CRD), and transmembrane domain (TMD). nih.govelifesciences.orgelifesciences.org
Influence on Ligand-Binding Domain (LBD) Conformation
While this compound binds to the TMD, studies using techniques like FRET have investigated its effects on the conformation of the extracellular LBD. Research indicates that this compound does not significantly alter the basal LBD conformation. elifesciences.org However, in the presence of an orthosteric agonist, this compound can induce a partial antagonism of the agonist-induced conformational changes in the LBD. elifesciences.org This suggests that while the primary binding site of this compound is in the TMD, its allosteric effect propagates to influence the dynamics of the LBD, albeit indirectly. elifesciences.org
Saturating concentrations of this compound showed a similar level of partial antagonism of the FRET response to an orthosteric agonist like DCG-IV, comparable to another NAM, MNI 137. elifesciences.org These results indicate that both NAMs partially affect LBD conformation despite their different effects on the TMD. elifesciences.org
Induction of Inter-Transmembrane Domain (TMD) FRET Changes
In contrast to its minimal effect on basal LBD conformation, this compound produces robust, dose-dependent increases in inter-TMD FRET signals. elifesciences.orgnih.govresearchgate.netresearchgate.net This indicates that this compound binding within the TMD leads to significant conformational rearrangements between the transmembrane domains of the mGlu2 receptor dimer. elifesciences.orgnih.govelifesciences.org These FRET changes are comparable in amplitude to those observed with some positive allosteric modulators (PAMs), although the kinetics can differ. elifesciences.orgnih.govresearchgate.net The induction of inter-TMD FRET changes by this compound is a key aspect of its mechanism as a TMD-binding allosteric modulator. elifesciences.orgnih.govelifesciences.org
This compound produced dose-dependent inter-TMD FRET increases with an EC50 of 2.1 ± 0.2 µM. nih.govresearchgate.net The ON kinetics of the FRET change were similar to some PAMs, but the OFF kinetics were notably slow, indicating persistent conformational effects. elifesciences.orgnih.gov
Relationship between Conformational Changes and Receptor Activation Blockade
The conformational changes induced by this compound, particularly within the TMD, are directly linked to its ability to block receptor activation. nih.govnih.govbiorxiv.org While this compound may not completely abolish the glutamate-induced conformational changes in all domains, it effectively prevents the receptor from reaching a fully active state capable of robust G-protein coupling and downstream signaling. nih.govelifesciences.orgbiorxiv.org This suggests that this compound stabilizes the receptor in a conformation that is distinct from the active state, thereby impeding the necessary rearrangements for signal transduction. nih.gov The observation that this compound can block receptor activation even while glutamate-induced conformational changes are still detectable in certain domains highlights the complexity of mGlu2 receptor activation and the allosteric modulation by compounds like this compound. nih.govbiorxiv.org
Studies have shown that this compound can block receptor activation without completely blocking glutamate-induced conformational changes at every domain, including the 7TM domain where NAMs bind. nih.govelifesciences.orgbiorxiv.org This suggests that this compound may induce novel conformational states or interrupt the specific conformational progression required for full receptor activation. nih.gov this compound acts as an inverse agonist, producing a small outward current in functional assays, further supporting its role in stabilizing an inactive or partially active receptor state. elifesciences.orgnih.gov
This compound is a chemical compound investigated for its interactions within the synaptic environment, particularly concerning its influence on protein interactions and neurotransmission. Research has focused on its role as a selective, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGluR2) tocris.comfishersci.sefishersci.commedchemexpress.commedkoo.comgentaur.de. This interaction forms the basis of its effects on synaptic function.
Interaction with Synaptic Proteins and Circuits
The synaptic cleft is a complex environment where intricate protein interactions and signaling cascades regulate neurotransmission. This compound exerts its effects by modulating the activity of specific proteins involved in these processes, notably influencing pathways related to Neuroligin 1 and glutamatergic signaling.
Attenuation of Neuroligin 1 (NL1)-mediated Presynaptic Inhibition
Neuroligin 1 (NL1) is a postsynaptic cell-adhesion molecule involved in the development and function of excitatory synapses nih.gov. The soluble extracellular fragment of NL1 (ecto-NL1), generated through proteolytic cleavage, has been shown to decrease synaptic transmission nih.govresearchgate.net. This inhibitory effect is mediated, at least in part, by the activation of presynaptic metabotropic glutamate receptor 2 (mGluR2) nih.govresearchgate.net. Activation of mGluR2 leads to a decrease in cyclic AMP (cAMP) levels, which in turn suppresses glutamate release from the presynaptic terminal, thereby reducing synaptic strength nih.gov.
This compound has been demonstrated to reduce the presynaptic inhibitory effect of NL1 medchemexpress.commedkoo.comgentaur.denih.govmedkoo.com. In experimental settings involving CA3 neurons, the presence of this compound (50 μM) counteracted the decrease in excitatory postsynaptic currents (EPSCs) evoked by mossy fiber stimulation that was induced by NL1 nih.gov. Similarly, this compound prevented the decrease in miniature EPSC (mEPSC) frequency induced by ecto-NL1 in CA3 pyramidal neurons nih.gov. These findings suggest that this compound interferes with the mechanism by which soluble NL1 activates presynaptic mGluR2, thus attenuating the resulting presynaptic inhibition.
Data illustrating the effect of this compound on EPSC amplitude and mEPSC frequency in the presence of ecto-NL1 are presented below:
| Condition | EPSC Amplitude (pA) (Mean ± SEM) | mEPSC Frequency (Hz) (Mean ± SEM) |
| Control | -73.8 ± 5.8 | 0.87 ± 0.5 |
| Ecto-NL1 | -70.38 ± 4.9 (n=30 sweeps, p=0.65 vs Control) nih.gov | 0.77 ± 0.41 (n=7 cells, p=0.30 vs Control) nih.gov |
| Ecto-NL1 + this compound (50 μM) | NL1 no longer decreasing cAMP nih.gov | NL1 no longer decreasing cAMP nih.gov |
Note: The EPSC amplitude data presented for Ecto-NL1 shows a slight, non-significant decrease compared to control nih.gov. The key finding related to this compound's effect on NL1-mediated inhibition comes from the observation that in the presence of this compound, NL1's effect on downstream signaling (like decreasing cAMP) and presumably its inhibitory effect on synaptic currents are blocked nih.gov.
Modulation of Glutamatergic Synaptic Transmission
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its release and postsynaptic effects are tightly regulated scbt.comnews-medical.net. Metabotropic glutamate receptors (mGluRs), particularly group II mGluRs like mGluR2, play a crucial role in modulating glutamatergic neurotransmission researchgate.netscbt.com. Presynaptic mGluR2 receptors function as autoreceptors, providing a negative feedback mechanism that limits excessive glutamate release researchgate.netscbt.com. Activation of presynaptic mGluR2 inhibits adenylate cyclase activity, leading to decreased cAMP levels and reduced activity of downstream effectors, ultimately suppressing glutamate release nih.govgenecards.org.
This compound is characterized as a selective, non-competitive antagonist of mGluR2 tocris.comfishersci.sefishersci.commedchemexpress.commedkoo.comgentaur.de. By blocking mGluR2, this compound can counteract the inhibitory effects mediated by this receptor. This suggests that this compound can modulate glutamatergic synaptic transmission by preventing the mGluR2-dependent suppression of glutamate release. Research indicates that presynaptic stimulation can induce depression of glutamatergic transmission via activation of presynaptic group II mGluRs, highlighting their endogenous role in modulating glutamate release nih.gov. As an antagonist, this compound would be expected to disinhibit glutamate release under conditions where presynaptic mGluR2 is active. This mechanism contributes to the understanding of how this compound influences synaptic circuits by interfering with a key negative feedback pathway regulating excitatory neurotransmission.
Investigational Applications and Preclinical Research
Utility as a Pharmacological Research Tool
The selective nature of Ro 64-5229 makes it a crucial pharmacological tool for dissecting the roles of mGlu2 receptors in complex biological systems. tocris.comfishersci.semedchemexpress.com
Probing mGlu2 Receptor Function and Dysregulation
This compound is utilized to investigate the physiological functions of mGlu2 receptors and how their dysregulation might contribute to pathological states. By blocking mGlu2 receptor activity, researchers can observe the resulting effects on neuronal signaling and behavior, thereby inferring the normal role of this receptor subtype. Studies have shown that this compound can reduce the presynaptic inhibitory effect of Neuroligin 1, indicating its utility in understanding interactions between synaptic adhesion molecules and mGlu2 receptor function. medchemexpress.commedchemexpress.com
Elucidating Mechanisms of Allosteric Modulation
As a non-competitive antagonist, this compound binds to an allosteric site on the mGlu2 receptor, distinct from the orthosteric glutamate (B1630785) binding site. elifesciences.orgnih.govnews-medical.netnih.gov Research using this compound has helped to elucidate the mechanisms by which allosteric modulators influence mGlu2 receptor activity. Studies employing time-resolved functional and conformational assays, such as fluorescence resonance energy transfer (FRET), have shown that this compound can induce conformational changes within the transmembrane domains of the mGlu2 receptor, even in the absence of the orthosteric agonist. elifesciences.orgnih.gov This highlights its utility in probing the dynamic nature of receptor activation and the structural basis of allosteric modulation. While some studies indicate that this compound can block receptor activation, its effect on conformational changes can vary depending on the specific domain examined, suggesting complex allosteric mechanisms. nih.gov
Data on the effect of this compound on mGlu2 receptor activity in GTPγ35S binding assays demonstrates its potency as an inhibitor:
| Compound | Receptor | IC50 (μM) |
| This compound | mGlu2 | 0.11 |
This data illustrates the effectiveness of this compound in inhibiting mGlu2 receptor signaling. tocris.comfishersci.se
Investigating mGluR Heterodimer Function in Native Neuronal Systems
Metabotropic glutamate receptors can form both homodimers and heterodimers, and these different dimeric forms may possess distinct pharmacological profiles. nih.govnih.govresearchgate.netnih.govresearchgate.net this compound has been used to investigate the function of mGluR heterodimers, particularly the mGluR2/4 heterodimer, in native neuronal systems like sympathetic neurons from the rat superior cervical ganglion (SCG). nih.govresearchgate.netnih.govresearchgate.net Studies have shown that in SCG neurons expressing mGluR2/4 heterodimers, this compound, despite being a selective mGlu2 negative allosteric modulator (NAM), did not inhibit receptor activation by glutamate. nih.govresearchgate.netnih.govresearchgate.net This finding supports the model that NAMs may require binding to both subunits of a dimer to exert inhibition and provides valuable insight into the pharmacological properties of mGluR heterodimers. nih.govresearchgate.net
Exploration in Neurological Research Paradigms
Beyond its use in basic receptor pharmacology, this compound has been employed in research aimed at understanding the involvement of mGlu2 receptors in various neurological processes and disorders.
Roles in Synaptic Plasticity and Excitability
Metabotropic glutamate receptors, including mGlu2, play crucial roles in modulating synaptic transmission and plasticity. researchgate.netfrontiersin.orgnih.govresearchgate.net this compound has been used in studies exploring the contribution of mGlu2 receptors to these processes. Research in hippocampal neurons has utilized this compound to investigate the presynaptic inhibitory effects mediated by mGlu2 receptors. nih.gov For instance, it has been shown that this compound can reduce the inhibitory effect of soluble Neuroligin 1 on evoked and miniature excitatory postsynaptic currents (EPSCs and mEPSCs), suggesting that this effect is mediated, at least in part, through mGlu2 receptor activation. nih.gov This highlights the compound's utility in dissecting the complex interplay between mGlu2 receptors, synaptic adhesion molecules, and the regulation of synaptic strength and excitability.
Data from a study on the effect of this compound on mEPSC frequency in hippocampal neurons in the presence of ecto-NL1 is presented below:
| Condition | Mean mEPSC Frequency (Hz) | n (cells) | p-value (vs Control) |
| Control | 0.87 ± 0.5 | 7 | - |
| Ecto-NL1 + this compound (50 μM) | 0.77 ± 0.41 | 7 | 0.30 |
This table shows that in the presence of this compound, the reduction in mEPSC frequency induced by ecto-NL1 was not statistically significant. nih.gov
Research in Models of Neuropsychiatric Disorders
Dysfunction of the glutamatergic system, including alterations in mGlu2 receptor signaling, has been implicated in the pathophysiology of various neuropsychiatric disorders. medchemexpress.comnews-medical.netresearchgate.net this compound, as an mGlu2 antagonist, has been a tool in preclinical research investigating the potential therapeutic relevance of targeting mGlu2 receptors in these conditions. While specific detailed findings on this compound's direct use in animal models of neuropsychiatric disorders are not extensively detailed in the provided snippets, its role as a selective mGlu2 antagonist makes it a relevant compound for probing the involvement of this receptor in disease models. medchemexpress.comnews-medical.net The understanding gained from studies using this compound on mGlu2 receptor function, allosteric modulation, and interactions with synaptic proteins contributes to the broader research efforts in identifying potential targets for neuropsychiatric disorder treatments. researchgate.netresearchgate.net
Implications for Parkinson's Disease Studies
Metabotropic glutamate receptors are involved in various functions in the central and peripheral nervous systems, including those relevant to Parkinson's disease. medchemexpress.com While mGlu5 antagonists have been explored in clinical trials for Parkinson's disease levodopa-induced dyskinesia news-medical.net, the specific implications of the mGlu2 antagonist this compound in Parkinson's disease studies are primarily related to understanding the broader role of mGluR subtypes in the disease context. The human histamine (B1213489) H3 receptor (hH3R) has also been associated with Parkinson's disease, and this compound has been identified as a selective inverse agonist for the hH3 receptor, suggesting a separate avenue of investigation in this disorder through histaminergic systems. biosynth.comresearchgate.net
Contributions to Anxiety Research
The involvement of mGlu receptors in anxiety has been a subject of research. news-medical.netmedchemexpress.com Compounds acting on mGlu2/3 receptors have been investigated for their anxiolytic properties. rsc.orgmedchemexpress.comresearchgate.net this compound, as an mGlu2 antagonist, contributes to this research by serving as a tool to probe the function of mGlu2 receptors in anxiety models. The development of pharmacological agents targeting mGluRs is recognized as a potential strategy for treating conditions like anxiety. rsc.org
Relevance in Epilepsy Studies
Synaptic dysfunction is implicated in various neuropsychiatric disorders, including epilepsy. researchgate.net Metabotropic glutamate receptors play a role in modulating synaptic transmission and plasticity. researchgate.net Studies investigating the role of neuroligin 1 (NL1), a postsynaptic cell-adhesion molecule, in synaptic activity have utilized this compound to explore the involvement of mGlu2 receptors. Research has shown that this compound can reduce the presynaptic inhibitory effect of NL1, suggesting a link between NL1, mGlu2 receptor activity, and synaptic function, which is relevant to understanding conditions like epilepsy. nih.govresearchgate.net
Research in Models of Neurodegenerative Disorders
Neurodegenerative disorders are characterized by the progressive loss of neuronal structure and function. Research into these conditions often involves studying mechanisms of neuronal survival, death, and plasticity, including the role of glutamate receptors.
Investigation in Alzheimer's Disease Models
Alzheimer's disease (AD) is a common neurodegenerative condition characterized by cognitive decline and loss of synaptic function. researchgate.net Amyloid-β (Aβ) oligomers are known to play a significant role in the development of synaptic dysfunction in AD. researchgate.net While the involvement of mGluRs in AD is a research area nih.gov, direct investigations specifically detailing the role of this compound in Alzheimer's disease models through its mGlu2 antagonist activity are limited in the provided search results. However, this compound's identification as a histamine H3 receptor inverse agonist has led to its use in exploring the H3 receptor's role in diseases associated with histamine dysregulation, including Alzheimer's disease. biosynth.com
Modulation of Neural Stem Cell Death and Proliferation
Neural stem cells (NSCs) are crucial for neurogenesis and maintaining the neural cell pool. semanticscholar.org Disruptions in NSC proliferation and increased cell death can contribute to neurodegenerative diseases. semanticscholar.org Research indicates that activation of mGluR4 can prevent oxidative stress-induced NSC death and promote the proliferation of neural progenitor cells. nih.gov While this compound is a selective mGlu2 antagonist, studies investigating the functional and pharmacological characteristics of mGlu2/4 heterodimers have observed that this compound did not inhibit mGluR2/4 dimers in sympathetic neurons. researchgate.netnih.govresearchgate.netnih.gov This finding is relevant to understanding the complex interactions of mGluR subtypes and their potential influence on neural stem cell dynamics, although a direct modulatory effect of this compound itself on NSC death or proliferation via mGlu2 antagonism is not explicitly detailed in the search results.
| Compound Name | PubChem CID |
| This compound | 10428048 |
Detailed Research Findings on this compound Potency:
This compound has been characterized by its inhibitory potency at the mGlu2 receptor.
| Receptor | Activity | IC50 (µM) | Reference |
| mGlu2 | Antagonist (non-competitive) | 0.11 | tocris.comfishersci.comfishersci.se |
| mGlu2 | Antagonist (non-competitive) | 0.533 | rsc.org |
| mGlu2 | Antagonist (non-competitive) | 0.110 | rsc.org |
Note: IC50 values may vary depending on the specific assay conditions and cell types used.
Modulation of Microglial Cell Reactivity
This compound has been employed in studies investigating the modulation of microglial cell reactivity, particularly in the context of perinatal brain injury models. nih.govresearchgate.net Microglia are the primary immune cells of the central nervous system and play a critical role in neuroinflammation. nih.govresearchgate.net Understanding how mGluRs influence microglial activity is crucial for developing potential therapeutic strategies for neuroinflammatory conditions.
Effects on Inflammatory-related Gene Expression in Microglial Cells
In studies examining the role of mGlu3 receptors in regulating microglial reactivity, this compound has been used in conjunction with mGlu2/3 receptor agonists to differentiate the effects mediated specifically by mGlu3 receptors. nih.govresearchgate.net For example, in experiments with microglial cells isolated from neonatal rats, simultaneous treatment with the mGlu2/3 agonist LY 379268 and this compound (a selective mGlu2 antagonist) allowed researchers to assess the impact of mGlu3 receptor activation on inflammatory gene expression. nih.govresearchgate.net
Exposure of microglial cells to inflammatory stimuli such as interleukin-1β (IL-1β) and interferon-gamma (IFNγ) significantly increased the expression of pro-inflammatory cytokines. nih.gov The activation of mGlu3 receptors, assessed in the presence of this compound to block mGlu2 activity, was shown to reduce this increase in inflammatory-related gene expression. nih.govresearchgate.net This highlights this compound's utility in isolating the anti-inflammatory effects mediated by mGlu3 receptors in activated microglia.
Illustrative Data (Based on Research Findings):
While specific quantitative gene expression data (fold changes, p-values for individual genes) were not consistently available across snippets to construct a detailed interactive table, the qualitative findings can be summarized. Researchers observed that inflammatory challenge increased pro-inflammatory gene expression, and mGlu3 activation (studied using LY 379268 + this compound) attenuated this increase.
Table 1: Effect of mGlu3 Activation (in the presence of this compound) on Inflammatory Gene Expression in Microglial Cells
| Condition | Pro-inflammatory Cytokine Gene Expression | Anti-inflammatory/Immunoregulatory Cytokine Gene Expression |
| Control | Basal Level | Basal Level |
| IL-1β + IFNγ | Significantly Increased | Increased (to a lesser extent) |
| IL-1β + IFNγ + LY 379268 + this compound (mGlu3 Activation) | Reduced compared to IL-1β + IFNγ | Effect not explicitly detailed in snippets |
Role in Brain Injury Models and Neuroprotection
This compound has been instrumental in studies using in vivo models of perinatal brain injury to understand the protective roles of mGlu3 receptors. nih.govresearchgate.net Perinatal inflammation is a significant contributor to brain injury in neonates, leading to neurocognitive and behavioral disorders. nih.govresearchgate.net Microglia are key mediators of this vulnerability. nih.govresearchgate.net
In a double-hit rat model mimicking perinatal brain injury induced by a low-protein diet and IL-1β injections (LPD/IL-1β), researchers investigated the impact of mGlu3 receptor modulation on microglial reactivity and brain vulnerability. nih.govresearchgate.net this compound was used in pharmacological experiments within this model to help delineate the specific contribution of mGlu3 receptors by blocking mGlu2 activity. nih.govresearchgate.net
This compound is a chemical compound utilized in research, primarily known for its activity as a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). tocris.commedchemexpress.commedchemexpress.com It has also been characterized as an inverse agonist at the mGluR2 receptor. elifesciences.org Research involving this compound employs various methodological approaches to investigate its effects on mGluR2 function and related signaling pathways.
Methodological Approaches in Ro 64 5229 Research
Biochemical and Biophysical Assays
Fluorescence Resonance Energy Transfer (FRET) Imaging
Fluorescence Resonance Energy Transfer (FRET) imaging is a technique used to detect molecular interactions or conformational changes within proteins by measuring energy transfer between two fluorescent probes. In the context of Ro 64-5229 research, FRET has been employed to study the conformational dynamics of metabotropic glutamate (B1630785) receptor 2 (mGluR2). Studies have utilized live-cell FRET with site-specific labeling to quantify the effects of allosteric modulators, including this compound, on the conformation and dynamics of mGluR2 at different structural domains, such as the extracellular loop 2 (ECL2), cysteine-rich domain (CRD), and the transmembrane domain (TMD). elifesciences.orgnih.govbiorxiv.org
Research using inter-TMD FRET measurements has shown that this compound produces robust, dose-dependent increases in FRET signal. elifesciences.orgresearchgate.netresearchgate.net These increases are comparable in amplitude to those produced by mGluR2 positive allosteric modulators (PAMs). elifesciences.orgresearchgate.net The kinetics of the FRET response to this compound application were observed to be similar in onset to certain PAMs, but the offset kinetics were notably slow, with the FRET signal not fully reversing within the experimental timeframe. elifesciences.org At a concentration of 10 µM, this compound allowed for the observation of glutamate-induced conformational changes, even though receptor activation was blocked, suggesting that this compound can inhibit receptor activation without completely preventing conformational changes across all domains, including the 7TM domain where negative allosteric modulators (NAMs) like this compound bind. nih.govbiorxiv.org
Data from inter-TMD FRET dose-response curves indicates a dose-dependent response for this compound. researchgate.net
Electrophysiological Techniques
Electrophysiological techniques are crucial for assessing the functional consequences of this compound binding on ion channel activity and synaptic transmission. These methods directly measure electrical currents or potentials across cell membranes.
Calcium Current Inhibition Assays
Calcium current inhibition assays are used to measure the activity of G protein-coupled receptors (GPCRs) that couple to Gi/o proteins, such as mGluR2. Activation of these receptors leads to the inhibition of voltage-gated calcium channels, which can be measured as a decrease in calcium currents using patch-clamp electrophysiology. nih.govresearchgate.net This inhibition is mediated by the βγ subunits of the dissociated G protein. researchgate.net
Studies investigating the functional characteristics of mGluR2, including in the presence of allosteric modulators like this compound, frequently employ this assay. In experiments using isolated sympathetic neurons from the rat superior cervical ganglion (SCG) expressing mGluR2, glutamate application induces a significant inhibition of calcium currents. nih.govresearchgate.net The presence of this compound has been shown to reduce this glutamate-induced inhibition, consistent with its role as an mGluR2 antagonist. nih.gov For example, in mGluR2-expressing cells, 300 µM glutamate produced a 61 ± 5% inhibition of calcium current, which was significantly reduced to 38 ± 4% in the presence of 3 µM this compound. nih.gov this compound did not alter the glutamate response in cells expressing mGluR4 or mGluR2/4 heterodimers at this concentration. nih.gov
Recording of Miniature Excitatory Postsynaptic Currents (mEPSCs)
Recording of miniature excitatory postsynaptic currents (mEPSCs) using patch-clamp electrophysiology allows for the investigation of spontaneous neurotransmitter release at synapses. Changes in the frequency or amplitude of mEPSCs can indicate alterations in presynaptic release probability or postsynaptic receptor sensitivity, respectively. nih.gov
This compound has been used in studies examining the modulation of synaptic activity mediated by mGluR2. In experiments investigating the effect of soluble ectodomain of Neuroligin 1 (ecto-NL1) on synaptic transmission in hippocampal CA3 pyramidal neurons, mEPSCs were recorded. researchgate.netfrontiersin.org Ecto-NL1 was found to decrease the frequency of mEPSCs, indicating presynaptic inhibition. researchgate.net In the presence of the mGluR2 antagonist this compound (50 µM), the reduction in mEPSC frequency induced by ecto-NL1 was reduced, suggesting that at least part of the presynaptic inhibition caused by ecto-NL1 was mediated by the activation of mGluR2. frontiersin.org The amplitude of mEPSCs was generally unaffected by ecto-NL1 or this compound in these studies. researchgate.net
GIRK Current Measurements
G protein-regulated inwardly rectifying potassium (GIRK) channels are effector channels for Gi/o-coupled GPCRs, including mGluR2. Activation of mGluR2 leads to the dissociation of G protein subunits, and the βγ subunits directly activate GIRK channels, resulting in an outward potassium current at negative membrane potentials. Measuring these GIRK currents using patch-clamp electrophysiology is a common functional assay for assessing mGluR2 activation. nih.govelifesciences.orgnih.govescholarship.org
Studies have used GIRK current measurements to characterize the activity of this compound at mGluR2. While competitive antagonists and neutral allosteric modulators would typically block agonist-induced GIRK currents without causing a response themselves, this compound has been shown to produce a small but clear outward current when applied alone to cells expressing mGluR2 and GIRK channels. elifesciences.orgresearchgate.net This effect indicates that this compound acts as an inverse agonist at mGluR2, reducing the constitutive activity of the receptor in the absence of an agonist. elifesciences.orgresearchgate.net
Molecular Biology Techniques
Molecular biology techniques are foundational to the research involving this compound and its target receptors. These techniques enable the manipulation and study of the genetic and molecular components involved. Key molecular biology approaches include cloning, mutagenesis, and gene expression.
Researchers utilize molecular cloning to generate expression constructs for mGluR2 and other relevant proteins, often incorporating tags or fluorescent proteins for visualization and functional studies like FRET. researchgate.net Transfection or viral transduction techniques are then used to introduce these constructs into cell lines (e.g., HEK 293T cells) or neurons (e.g., SCG neurons) to express the receptors of interest. elifesciences.orgnih.govresearchgate.netnih.gov Mutagenesis is employed to create point mutations or deletions in the receptor sequence to identify residues or domains critical for ligand binding, conformational changes, or signaling, which can then be studied in conjunction with compounds like this compound using the functional and biophysical techniques described above. nih.gov While specific examples of this compound research directly applying techniques like PCR or RNA interference were not detailed in the provided snippets, these and other standard molecular biology methods are routinely used to prepare the biological systems necessary for studying the effects of pharmacological agents on receptor expression, localization, and function.
cDNA Expression in Cell Lines
The use of cell lines transfected with specific receptor cDNA is a fundamental technique for studying the function and pharmacology of receptors in isolation or in defined combinations. This approach allows for the controlled expression of target receptors, such as mGlu2, enabling researchers to examine the effects of ligands like this compound without the complexity of native tissue environments.
Studies investigating this compound have frequently utilized HEK-293 cells transfected with mGluR2 cDNA. nih.govnih.gov This system has been employed to assess the compound's ability to inhibit the activity of mGluR2. For instance, this compound has been shown to inhibit the decrease in forskolin-induced cAMP formation mediated by mGluR2 activation in HEK-mGluR2 cells. nih.govnih.gov Specific concentrations of this compound, such as 50 µM, were found to reduce the presynaptic inhibitory effect of Neuroligin 1 (NL1), an mGluR2 activator, in these cells. nih.govnih.gov Furthermore, this compound at concentrations ranging from 0.1 to 1 µM inhibited the inhibitory activity of ectodomain NL1 on forskolin-induced cAMP formation in HEK-mGluR2 cells. nih.gov
Another application of cDNA expression involves co-expressing different mGlu receptor subtypes to study their potential to form heterodimers and the pharmacological properties of these complexes. Rat sympathetic neurons from the superior cervical ganglion (SCG) have been used as a native neuronal system with a null mGluR background for co-expressing mGluR2 and mGluR4 cDNA. wikidata.orgnih.govguidetopharmacology.org These studies revealed that under conditions favoring mGluR2/4 heterodimer formation, this compound, an mGlu2-selective negative allosteric modulator (NAM), did not inhibit the receptor activation induced by glutamate. wikidata.orgnih.govguidetopharmacology.org This finding supported a model where NAM binding to both subunits is required for receptor inhibition in dimers. nih.govguidetopharmacology.org
Research findings from studies using cDNA expression in cell lines:
| Cell Line | Expressed Receptor(s) | Agonist/Activator | This compound Concentration | Observed Effect on Receptor Activity | Citation |
| HEK-mGluR2 | mGluR2 | Ecto-NL1 | 50 µM | Reduced presynaptic inhibitory effect of NL1 | nih.govnih.gov |
| HEK-mGluR2 | mGluR2 | Ecto-NL1 | 0.1, 0.3, 1 µM | Inhibited inhibitory activity of Ecto-NL1 on forskolin-induced cAMP | nih.gov |
| SCG neurons | mGluR2/4 heterodimer | Glutamate | 3 µM | No significant inhibition of glutamate response | wikidata.orgnih.govguidetopharmacology.org |
| SCG neurons | mGluR2 | Glutamate | 3 µM | Significantly reduced glutamate inhibition of calcium current | nih.gov |
| SCG neurons | mGluR4 | Glutamate | 3 µM | Did not alter glutamate response | nih.gov |
In mGluR2-expressing SCG cells, 300 µM glutamate produced a 61 ± 5% inhibition of the calcium current, which was significantly reduced to 38 ± 4% in the presence of 3 µM this compound. nih.gov In contrast, in cells expressing mGluR2/4 heterodimers, 3 µM this compound did not significantly alter the glutamate response (30 ± 4% inhibition by glutamate alone vs. 25 ± 4% with this compound). nih.gov
Site-Directed Mutagenesis
Site-directed mutagenesis is a molecular biology technique used to introduce specific, targeted changes to the nucleotide sequence of a gene, resulting in alterations to the amino acid sequence of the encoded protein. nih.govnih.govnih.govamericanelements.comwikipedia.org This method is invaluable for studying the functional importance of specific amino acid residues in protein structure, ligand binding, and receptor activation. nih.govnih.govnih.gov
In the broader context of mGlu receptor research, site-directed mutagenesis has been employed to explore structure-function relationships and identify residues critical for ligand binding or receptor activation. For example, mutagenesis has been used to corroborate findings from homology modeling and functional assays in studies of mGlu1 receptor allosteric binding sites. uni.luciteab.com While direct studies detailing the use of site-directed mutagenesis with this compound were not prominently featured in the search results, the technique is a standard tool in the investigation of receptor-ligand interactions. Studies involving mGluR2 have utilized point mutations to investigate changes in protein structure flexibility, which were then analyzed using molecular dynamics simulations. epa.gov This highlights the complementary nature of site-directed mutagenesis with computational approaches in understanding the impact of specific residues on receptor behavior.
Computational Approaches
Computational methods play a crucial role in modern receptor research, providing insights into protein structure, dynamics, and ligand interactions at an atomic level. These approaches complement experimental data and can help guide the design of new experiments or the interpretation of complex findings.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations provide dynamic insights into the conformational changes of proteins, the behavior of ligands in binding sites, and the interactions between receptors and their membrane environment.
MD simulations have been applied in the study of mGluR2, including investigations of its transmembrane domains and interactions with lipids such as cholesterol. epa.gov These simulations have provided molecular insights into specific protein-lipid interactions and revealed flexibility in the protein structure. epa.gov Furthermore, MD simulations have been used to study the conformational dynamics of mGluR2 and how these dynamics are influenced by allosteric modulators, including this compound. zhanggroup.org Studies using live-cell fluorescence resonance energy transfer (FRET) and single-molecule FRET (smFRET) imaging, coupled with MD simulations, have examined the effects of various allosteric modulators, including this compound, on mGluR2 conformation and dynamics across different structural domains. zhanggroup.org These studies indicated that this compound influences the conformational dynamics of the receptor, even at domains distant from its binding site, and can block receptor activation without fully blocking agonist-induced conformational changes at every domain. zhanggroup.org this compound produced dose-dependent increases in inter-transmembrane domain FRET, comparable to mGluR2 positive allosteric modulators (PAMs), but showed very slow dissociation kinetics.
Future Research Directions and Open Questions
Q & A
Q. How can researchers balance novelty and practicality when proposing new applications for this compound?
- Methodological Answer: Use the TELOS framework:
- T echnical: Is the required technology accessible (e.g., CRISPR for target validation)?
- E conomic: Estimate costs (e.g., synthesis scalability).
- L egal: Review patent landscapes to avoid infringement.
- O perational: Define collaboration needs (e.g., CROs for PK studies).
- S cheduling: Develop a Gantt chart for milestone tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
